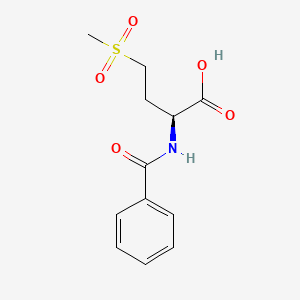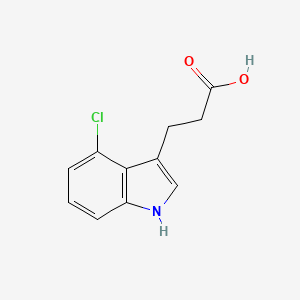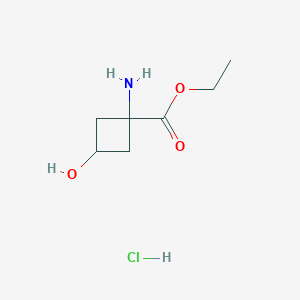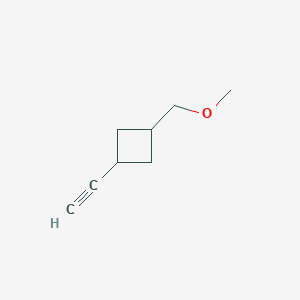![molecular formula C6H12N2 B12281514 ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine is a compound that features a unique bicyclo[1.1.1]pentane structure. This structure is characterized by a highly strained three-dimensional carbon framework, which has garnered significant interest in various fields of chemistry and drug discovery . The bicyclo[1.1.1]pentane motif is known for its ability to act as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it a valuable component in the design of new molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine typically involves the reaction of [1.1.1]propellane with hydrazine derivatives. One common method includes the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of a manganese catalyst to form di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. Subsequent deprotection steps yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are still under development due to the challenges associated with the large-scale preparation of bicyclo[1.1.1]pentane derivatives. Recent advancements have focused on optimizing reaction conditions and developing scalable methods that can produce these compounds in multi-gram quantities .
Analyse Chemischer Reaktionen
Types of Reactions
({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of novel compounds with enhanced properties .
Biology
In biology, the compound is studied for its potential as a bioisostere, which can mimic the properties of other functional groups in biologically active molecules. This makes it a valuable tool in drug design and development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to enhance the solubility, potency, and metabolic stability of drug candidates makes it a promising component in the development of new pharmaceuticals .
Industry
In industry, the compound is used in the development of materials with unique properties, such as molecular rods, liquid crystals, and metal-organic frameworks .
Wirkmechanismus
The mechanism of action of ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentylamine and bicyclo[1.1.1]pentane-1,3-dicarboxylate .
Uniqueness
({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine is unique due to its specific hydrazine functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and materials science .
Eigenschaften
Molekularformel |
C6H12N2 |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
1-bicyclo[1.1.1]pentanylmethylhydrazine |
InChI |
InChI=1S/C6H12N2/c7-8-4-6-1-5(2-6)3-6/h5,8H,1-4,7H2 |
InChI-Schlüssel |
XHNXQDXKEJDYNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12281435.png)
![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12281441.png)
![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)




![5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12281495.png)

![1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B12281504.png)


![(1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12281529.png)
